1,3,6,8-Tetrabromocarbazole

Description

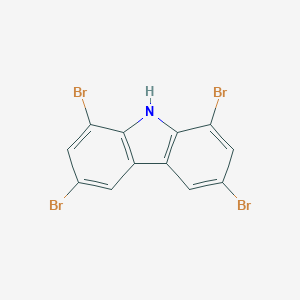

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetrabromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHISDQCWYSMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293246 | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-09-0 | |

| Record name | 55119-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrabromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,6,8-Tetrabromocarbazole: Chemical Properties, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole. Carbazoles are a class of aromatic heterocyclic compounds with diverse applications in materials science and medicinal chemistry. The introduction of bromine atoms to the carbazole core significantly modifies its electronic and biological properties, making this compound a compound of interest for further investigation. This technical guide provides a comprehensive overview of its chemical properties, safe handling procedures, and known biological activities to support researchers in their scientific endeavors. As an emerging contaminant, understanding its toxicological profile is crucial for assessing its environmental and health impacts.[1][2][3]

Chemical Properties

This compound is a white to almost white crystalline powder.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅Br₄N | [5][6] |

| Molecular Weight | 482.79 g/mol | [5] |

| CAS Number | 55119-09-0 | [5] |

| Appearance | White to Almost white powder to crystal | [4] |

| Melting Point | 227-231 °C | [7] |

| Solubility | Poor solubility in water. Soluble in organic solvents like Dimethyl sulfoxide (DMSO). | [8] |

| IUPAC Name | 1,3,6,8-tetrabromo-9H-carbazole | [5] |

Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control. Below are key spectroscopic data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic bands corresponding to its functional groups.

-

N-H stretch: A characteristic band for the N-H group is observed around 3450 cm⁻¹.[9]

-

C-N-C stretch: A band around 1500 cm⁻¹ is assigned to the stretching vibration of the C-N-C bond within the carbazole ring system.[9]

-

Aromatic C-H stretch: Frequencies up to 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[9]

-

C=C stretch: The aromatic C=C stretching band is observed around 1600 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Synthesis

The synthesis of this compound typically involves the electrophilic bromination of carbazole. While a specific detailed protocol for the tetrabromination was not found in the search results, a general procedure can be adapted from the synthesis of other brominated carbazoles.

General Experimental Protocol: Electrophilic Bromination of Carbazole

This protocol is a general representation and may require optimization for the synthesis of this compound.

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS) or liquid bromine as the brominating agent

-

A suitable solvent such as N,N-Dimethylformamide (DMF) or dichloromethane

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve carbazole in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the brominating agent (e.g., a solution of NBS in the same solvent) dropwise to the carbazole solution while stirring. For tetrabromination, a stoichiometric excess of the brominating agent (at least 4 equivalents) will be required.

-

Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to yield pure this compound.

Note: The choice of brominating agent, solvent, and reaction conditions (temperature and time) will significantly impact the yield and the degree of bromination.

Safety and Handling

This compound is classified with GHS07 pictogram, indicating that it can cause skin and eye irritation.[5][7] Therefore, appropriate safety precautions must be taken during its handling.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological effects of this compound, highlighting its potential toxicological impact.

Induction of Oxidative Stress and Apoptosis

Research on zebrafish embryos has demonstrated that this compound can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[8][10] Exposure to this compound resulted in an increase in reactive oxygen species (ROS), lipid peroxidation, and DNA damage.[8] This was accompanied by the upregulation of pro-apoptotic genes such as caspase 3 and p53.[8][10]

Modulation of the NF-κB Signaling Pathway

Studies in human hepatocellular carcinoma (HepG2) cells have shown that this compound can activate the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival.[11][12][13] Activation of this pathway by this compound was confirmed by increased phosphorylation of NF-κB pathway components and upregulation of downstream target genes.[1] This activation was also linked to the induction of apoptosis in these cancer cells.[1][2]

Applications in Research and Drug Development

The biological activities of this compound, particularly its ability to induce apoptosis and modulate key signaling pathways like NF-κB, suggest its potential as a tool compound for studying these cellular processes. While its toxicity profile currently limits its direct therapeutic application, understanding its mechanism of action could provide insights for the development of novel anti-cancer agents or other therapeutics targeting these pathways. Further research is warranted to explore the structure-activity relationships of brominated carbazoles and to identify derivatives with improved therapeutic indices.

Conclusion

This compound is a halogenated aromatic compound with well-defined chemical properties. Its handling requires adherence to standard safety protocols due to its irritant nature. Emerging research has highlighted its significant biological effects, including the induction of oxidative stress, apoptosis, and the modulation of the NF-κB signaling pathway. These findings are crucial for understanding its toxicological profile and for its potential use as a chemical probe in biological research. This technical guide provides a foundational resource for scientists and researchers working with or interested in the properties and applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the emerging contaminant this compound on the NF-κB and correlated mechanism in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated indigo dyes: a likely source of this compound and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. labsolu.ca [labsolu.ca]

- 8. hnybio.com [hnybio.com]

- 9. researchgate.net [researchgate.net]

- 10. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

1,3,6,8-Tetrabromocarbazole (CAS: 55119-09-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,6,8-Tetrabromocarbazole, a polyhalogenated carbazole that has transitioned from its industrial use as a flame retardant to a compound of significant interest in toxicological and oncological research. This document details its physicochemical properties, provides a synthesized experimental protocol for its preparation, and outlines methodologies for investigating its biological effects, particularly on key cellular signaling pathways. The guide is intended to serve as a foundational resource for researchers exploring the toxicological profile and potential therapeutic or adverse effects of this emerging environmental contaminant.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to off-white powder.[1][2] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55119-09-0 | [3][4] |

| Molecular Formula | C₁₂H₅Br₄N | [1][3] |

| Molecular Weight | 482.79 g/mol | [3][5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 227 - 231 °C | [1][6] |

| Purity | ≥ 95% (GC) | [1][2] |

| SMILES | C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | [5] |

| InChI | InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | [5][7] |

| Alternate Names | 1,3,6,8-Tetrabromo-9H-carbazole | [3][4] |

Synthesis and Experimental Protocols

While this compound is commercially available, an understanding of its synthesis is crucial for specialized applications, such as isotopic labeling or derivatization. The most common method for its preparation is the electrophilic bromination of carbazole.

Synthesis of this compound via Electrophilic Bromination

This protocol is a synthesized procedure based on established methods for the bromination of carbazole derivatives using N-bromosuccinimide (NBS).

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Distilled Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C using an ice bath while stirring.

-

In a separate beaker, dissolve N-bromosuccinimide (at least 4 equivalents) in a minimal amount of DMF.

-

Slowly add the NBS solution dropwise to the cooled carbazole solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a larger beaker containing distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of isopropanol and DMF.[8]

Zebrafish Embryo Toxicity Assay

This protocol outlines a general procedure for assessing the developmental toxicity of this compound using a zebrafish model, based on published studies.[9]

Materials:

-

Healthy, fertilized zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

24-well plates

-

Incubator at 28.5°C

-

Stereomicroscope

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of working solutions by diluting the stock solution in embryo medium to the desired final concentrations (e.g., 0.1, 0.5, 2.0 mg/L).[9] Ensure the final DMSO concentration is consistent across all groups and does not exceed a non-toxic level (e.g., 0.1%).

-

Include a vehicle control group (embryo medium with the same concentration of DMSO) and a negative control group (embryo medium only).

-

At approximately 4-6 hours post-fertilization (hpf), place a specific number of healthy embryos (e.g., 20) into each well of a 24-well plate containing the respective test solutions.

-

Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

-

Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.

-

Record endpoints such as mortality, hatching rate, and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[9]

-

At the end of the exposure period, larvae can be processed for further analysis, such as measurement of oxidative stress markers or gene expression.

Western Blot Analysis for NF-κB Activation

This protocol describes a general method for assessing the activation of the NF-κB pathway in a human cell line (e.g., HepG2) treated with this compound.[10] Activation is often assessed by measuring the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture HepG2 cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

HIF-1α Luciferase Reporter Assay

This protocol provides a general framework for a luciferase reporter assay to measure the effect of this compound on the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11]

Materials:

-

Human cell line (e.g., HEK293T)

-

HRE (Hypoxia Response Element)-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Hypoxia-inducing agent (e.g., CoCl₂) or hypoxia chamber

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with different concentrations of this compound.

-

Induce hypoxia by treating with a chemical agent like CoCl₂ or by placing the plate in a hypoxia chamber (e.g., 1% O₂) for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Biological Activity and Signaling Pathways

This compound has been identified as an emerging environmental contaminant with documented biological effects. Research has primarily focused on its toxicity, particularly in aquatic organisms, and its potential to disrupt cellular signaling in human cells.

Oxidative Stress and Apoptosis

Studies on zebrafish embryos have shown that exposure to this compound can induce oxidative stress.[9] This is characterized by an increase in reactive oxygen species (ROS) production and alterations in the activity of antioxidant enzymes. The induction of oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis (programmed cell death). The apoptotic response to this compound in zebrafish embryos has been shown to involve the upregulation of pro-apoptotic genes like caspase 3 and p53, and the modulation of other apoptosis-related genes.

NF-κB Signaling Pathway

In human hepatocellular carcinoma (HepG2) cells, this compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This activation is evidenced by increased phosphorylation of the p65 subunit and the induction of NF-κB response element-driven luciferase activity.[10] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is implicated in various diseases, including cancer.

HIF-1 Signaling Pathway

There is evidence to suggest that polyhalogenated carbazoles, including this compound, may affect the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[11][12] HIF-1 is a master regulator of the cellular response to hypoxia and plays a crucial role in angiogenesis, cell metabolism, and cancer progression. This compound has been reported to affect angiogenesis, which is a process tightly regulated by HIF-1.[11][12]

Experimental Workflow Overview

The investigation of the biological effects of this compound typically follows a structured workflow, from initial characterization to in-depth mechanistic studies.

Conclusion

This compound is a compound with a dual identity: an industrial chemical and an emerging environmental contaminant with significant biological activity. Its ability to induce oxidative stress, apoptosis, and modulate key signaling pathways such as NF-κB and potentially HIF-1, underscores the need for further research. This guide provides a foundational framework for scientists to design and execute studies aimed at elucidating the toxicological profile and molecular mechanisms of action of this intriguing molecule. A thorough understanding of its interactions with biological systems is crucial for assessing its environmental risk and exploring any potential relevance in drug development and disease pathology.

References

- 1. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106397304A - Production method of 1-bromocarbazole - Google Patents [patents.google.com]

- 8. oaepublish.com [oaepublish.com]

- 9. benchchem.com [benchchem.com]

- 10. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,6,8-Tetrabromocarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole, a heterocyclic aromatic compound. The introduction of four bromine atoms onto the carbazole scaffold significantly influences its electronic, physical, and chemical properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, particularly its induction of oxidative stress and apoptosis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and toxicology.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. While experimental data for the parent compound is limited in some cases, information for the closely related N-ethyl derivative (1,3,6,8-tetrabromo-9-ethyl-9H-carbazole) is included for comparative purposes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅Br₄N | [1] |

| Molecular Weight | 482.79 g/mol | [1] |

| CAS Number | 55119-09-0 | [1] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 227-231 °C | |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMF and THF. | [2] |

Table 2: Spectroscopic Data for 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

| Type | Data | Reference |

| ¹H NMR (700 MHz, CDCl₃) | δ 7.92 (d, J = 1.8 Hz, 2H), 7.69 (d, J = 1.8 Hz, 2H), 5.10 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) | [3] |

Table 3: Crystallographic Data for 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [3] |

| a (Å) | 4.202(2) | [3] |

| b (Å) | 14.654(6) | [3] |

| c (Å) | 12.245(6) | [3] |

| β (°) | 92.758(18) | [3] |

| Volume (ų) | 753.1(6) | [3] |

| Z | 2 | [3] |

Experimental Protocols

Synthesis of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

This protocol describes the synthesis of the N-ethyl derivative of this compound, which can likely be adapted for the synthesis of the parent compound by starting with carbazole instead of 9-ethyl-9H-carbazole.[3]

Materials:

-

9-Ethyl-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol

-

Ice

Procedure:

-

Dissolve 9-ethyl-9H-carbazole (0.904 g, 4.63 mmol) in 30 ml of DMF.

-

Add N-bromosuccinimide (NBS) (3.708 g, 20.83 mmol) to the solution.

-

Heat the reaction mixture at 60°C for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large amount of ice-water.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from a mixture of isopropanol and DMF (5:1 volume ratio) to obtain colorless needles of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.

Zebrafish Embryo Toxicity Assay

This protocol outlines a general procedure for assessing the developmental toxicity of this compound using zebrafish embryos.[2]

Materials:

-

Fertilized zebrafish embryos

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

-

24-well plates

-

Incubator at 28.5 °C

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the stock solution in E3 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Place one healthy, developing zebrafish embryo per well in a 24-well plate containing the test solutions. Include a control group with E3 medium and a vehicle control group with E3 medium containing the highest concentration of DMSO used.

-

Incubate the plates at 28.5 °C on a 14:10 hour light:dark cycle.

-

Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a dissecting microscope.

-

Record various endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and tail malformations.

Measurement of Oxidative Stress Markers in Zebrafish Embryos

This protocol describes methods to measure reactive oxygen species (ROS) and the activity of antioxidant enzymes in zebrafish embryos exposed to this compound.[4][5]

Materials:

-

Zebrafish embryos (exposed as described above)

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Assay kits for superoxide dismutase (SOD) and catalase (CAT) activity

-

Homogenizer

-

Fluorometer or fluorescence microscope

-

Spectrophotometer

Procedure for ROS Measurement:

-

Following exposure, dechorionate the zebrafish embryos.

-

Incubate the embryos in E3 medium containing a fluorescent ROS probe (e.g., H₂DCFDA) in the dark.

-

Wash the embryos with E3 medium to remove excess probe.

-

Anesthetize the embryos and mount them on a slide.

-

Visualize and quantify the fluorescence using a fluorescence microscope.

Procedure for Antioxidant Enzyme Activity Assays:

-

Pool a sufficient number of embryos from each treatment group.

-

Homogenize the embryos in cold PBS or the appropriate assay buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Use the supernatant to measure the activity of SOD and CAT using commercially available assay kits according to the manufacturer's instructions.

Apoptosis Assay in Zebrafish Embryos

This protocol details the detection of apoptosis in zebrafish embryos via a caspase-3 activity assay.[6][7]

Materials:

-

Zebrafish embryos (exposed as described above)

-

Caspase-3 colorimetric or fluorometric assay kit

-

Lysis buffer

-

Microplate reader

Procedure:

-

Pool a sufficient number of embryos from each treatment group.

-

Homogenize the embryos in the provided lysis buffer.

-

Centrifuge the lysate to remove insoluble material.

-

Add the supernatant to a microplate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37 °C for the time specified in the kit protocol.

-

Measure the absorbance or fluorescence using a microplate reader to quantify caspase-3 activity.

Signaling Pathways

This compound has been shown to induce toxicity through the activation of several key signaling pathways, leading to oxidative stress and apoptosis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated carbazoles, including this compound, are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This activation is a key initiating event in its toxic mechanism.

Oxidative Stress and Apoptosis Pathways

The activation of the AhR pathway and the metabolism of this compound can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, can trigger apoptotic cell death through both intrinsic and extrinsic pathways.[2]

NF-κB and HIF-1 Signaling

This compound has also been implicated in the activation of the NF-κB and HIF-1 signaling pathways, which are involved in inflammation, angiogenesis, and cellular responses to stress.

References

- 1. This compound | C12H5Br4N | CID 258744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]

- 4. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Analysis of Apoptosis in Zebrafish Embryos by Whole-mount Immunofluorescence to Detect Activated Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,6,8-Tetrabromocarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,6,8-tetrabromocarbazole, a halogenated carbazole that has garnered interest for its unique chemical properties and biological activities. This document details its fundamental molecular characteristics, summarizes key experimental data, outlines relevant experimental protocols, and illustrates associated biological pathways to support advanced research and development.

Core Molecular and Physical Properties

This compound is a highly brominated heterocyclic aromatic compound. Its core structure consists of a carbazole nucleus substituted with four bromine atoms at positions 1, 3, 6, and 8.

Data Presentation: Molecular and Physical Data Summary

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₅Br₄N | [1][2][3] |

| Molecular Weight | 482.79 g/mol | [1][2][4] |

| Monoisotopic Mass | 478.71555 Da | [1] |

| CAS Number | 55119-09-0 | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 227 - 231 °C | [5] |

| IUPAC Name | 1,3,6,8-tetrabromo-9H-carbazole | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of carbazole. While specific protocols for this exact compound are not extensively detailed in public literature, a general methodology can be adapted from the synthesis of related brominated carbazoles.

Logical Workflow for a Representative Synthesis

Below is a diagram illustrating a generalized workflow for the synthesis of a polybrominated carbazole, which can be conceptually applied to this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination (Representative)

This protocol is adapted from methodologies for similar brominated carbazoles and serves as a representative guide.[6][7]

-

Dissolution: Dissolve carbazole in a suitable solvent, such as N,N-dimethylformamide (DMF), within a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity.

-

Bromination: Slowly add a stoichiometric excess of a brominating agent, such as N-bromosuccinimide (NBS), to the solution. For tetrabromination, at least four equivalents of NBS are required.

-

Reaction: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual solvent and reagents.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., an isopropanol/DMF mixture) to yield the pure this compound.[6]

Experimental Protocol: Zebrafish Embryo Toxicity Assay

This protocol is based on studies investigating the developmental toxicity of this compound.[8][9]

-

Solution Preparation: Prepare a stock solution of this compound in a cosolvent like dimethyl sulfoxide (DMSO). Create a series of exposure solutions with final concentrations (e.g., 0.1, 0.5, and 2.0 mg/L) by diluting the stock in embryo medium, ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.1% v/v).[8]

-

Exposure: Place healthy zebrafish embryos into 24-well plates, with one embryo per well containing 2 mL of the exposure solution. Maintain the plates under controlled conditions (e.g., 26 ± 0.5 °C, 14h:10h light:dark cycle) for the duration of the experiment (e.g., 96 hours).[8]

-

Endpoint Assessment: At specified time points (e.g., 48, 72, 96 hours post-fertilization), assess various endpoints, including mortality rate, hatching rate, and morphological malformations (e.g., skeletal and cardiac development).[8][9]

-

Biochemical Analysis (Oxidative Stress):

-

Pool and homogenize larvae in a saline solution on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 rpm) at 4°C.

-

Collect the supernatant to measure reactive oxygen species (ROS) production, catalase (CAT) enzyme activity, and lipid peroxidation levels using appropriate assay kits.[8]

-

Biological Activity and Signaling Pathways

This compound has been identified as an emerging environmental contaminant with notable biological effects, including potential immunomodulating properties and dioxin-like toxicity.[2][9] Research suggests its activity may be mediated through several key signaling pathways.

Signaling Pathway: HIF-1 Activation and Angiogenesis

Studies on related polyhalogenated carbazoles indicate that this compound can affect angiogenesis, potentially through the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[10][11][12] This pathway is a critical regulator of cellular responses to low oxygen and is centrally involved in promoting the formation of new blood vessels.

Caption: Proposed HIF-1 signaling pathway activation by this compound.

Other Implicated Pathways

-

Oxidative Stress and Apoptosis: Exposure to this compound has been shown to promote the production of reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis (programmed cell death).[8][9] This involves the upregulation of genes like caspase 3 and p53.[9]

-

NF-κB Signaling: The compound can activate the Nuclear Factor kappa B (NF-κB) pathway, a critical regulator of inflammation, immune response, and cell survival.[13]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Due to its structural similarity to dioxins, this compound is studied for its potential to interact with and activate the AhR pathway, which mediates the toxic effects of many halogenated aromatic hydrocarbons.[9][13]

References

- 1. This compound | C12H5Br4N | CID 258744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. hnybio.com [hnybio.com]

- 9. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early Vascular Developmental Toxicity and Underlying Mechanisms of 1-Bromo-3,6-dichlorocarbazole (1-B-36-CCZ) in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, a halogenated derivative of N-ethylcarbazole. The document details the experimental procedures for its synthesis and crystallization, presents key crystallographic data, and outlines the structural features of the molecule. The carbazole framework is a significant heterocyclic compound in materials science and medicinal chemistry due to its rigid, planar structure and electron-rich nature, making its derivatives subjects of interest for various applications.[1][2]

Molecular Structure and Properties

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is characterized by a central carbazole core with bromine atoms at the 1, 3, 6, and 8 positions and an ethyl group attached to the nitrogen atom.[3] The chemical formula is C₁₄H₉Br₄N, with a molecular weight of 510.85 g/mol .[3][4] The tricyclic carbazole ring system is nearly planar.[5][6][7] In the crystal structure, there are Br⋯Br contacts that are slightly shorter than the van der Waals distance, indicating the presence of halogen bonding interactions that can influence molecular packing.[5][6][7]

Data Presentation

The crystallographic data for 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.[4]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₄H₉Br₄N |

| Formula Weight | 510.85 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.202 (2) |

| b (Å) | 14.654 (6) |

| c (Å) | 12.245 (6) |

| β (°) | 92.758 (18) |

| Volume (ų) | 753.1 (6) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71075 Å) |

| Density (calculated) (Mg m⁻³) | 2.253 |

| Absorption Coefficient (mm⁻¹) | 10.70 |

| F(000) | 480.0 |

| Crystal Size (mm) | 0.40 × 0.13 × 0.12 |

Table 2: Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Rigaku XtaLAB mini |

| Reflections Collected | 2755 |

| Independent Reflections | 2599 |

| Reflections with F² > 2.0σ(F²) | 2071 |

| R_int | 0.021 |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.130 |

| Goodness-of-fit (S) | 1.01 |

| Parameters | 172 |

| Restraints | 1 |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.

Synthesis and Crystallization

The synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole is achieved through the bromination of 9-ethyl-9H-carbazole.[3]

-

Materials: 9-Ethyl-9H-carbazole, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Isopropanol.

-

Procedure:

-

9-Ethyl-9H-carbazole (0.904 g, 4.63 mmol) is added to a solution of N-bromosuccinimide (3.708 g, 20.83 mmol) in 30 ml of DMF.[4][5]

-

The reaction mixture is heated to 60°C for 24 hours.[3][4][5] The reaction progress is monitored by thin-layer chromatography (TLC).[4][5]

-

Upon completion, the solution is poured into a large amount of ice-cold water, leading to the precipitation of the product.[4][5]

-

The crude product is crystallized from a mixture of isopropanol and DMF (in a volume ratio of approximately 5:1) to yield colorless, needle-like crystals.[4][5] The bulk sample has a yellowish appearance.[4][5]

-

X-ray Crystallography

The crystal structure was determined using a Rigaku XtaLAB mini diffractometer.[4][5]

-

Data Collection: Data was collected at 293 K using Mo Kα radiation. A multi-scan absorption correction was applied.[4][5]

-

Structure Solution and Refinement: The structure was solved using SIR92 and refined with SHELXL97.[4] All hydrogen atoms were placed in geometrically idealized positions and constrained to ride on their parent atoms.[4][5]

Mandatory Visualization

Experimental Workflow for Synthesis and Crystallization

Caption: Synthesis and crystallization workflow.

References

- 1. 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | 66294-03-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | 66294-03-9 [smolecule.com]

- 4. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole [epubl.ktu.edu]

Spectroscopic Profile of 1,3,6,8-Tetrabromocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,6,8-tetrabromocarbazole, a halogenated carbazole derivative of interest in various fields of chemical and pharmaceutical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited availability of fully published experimental spectra, some data is supplemented with theoretically expected values and data from closely related compounds.

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR (Expected) | ¹³C NMR |

| Solvent | DMSO-d₆ | Data from W. Robien, Inst. of Org. Chem., Univ. of Vienna[1] |

| Chemical Shift (δ) ppm | ~8.5 (s, 2H, H-4, H-5), ~7.8 (s, 2H, H-2, H-7), ~11.8 (s, 1H, N-H) | Specific chemical shifts are not publicly available in the search results. |

Note: Expected ¹H NMR chemical shifts are estimated based on the analysis of related brominated carbazole structures. The high degree of substitution and symmetry in this compound would lead to a simplified spectrum with singlets for the aromatic protons.

Table 2: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

| ~3450 | Intense | N-H stretching | [2] |

| ~1600 | - | C=C aromatic stretching | [2] |

| ~1500 | - | C-N-C stretching | [2] |

| ~1390 | Intense | N-H bending | [2] |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₅Br₄N | PubChem[1] |

| Molecular Weight | 482.79 g/mol | PubChem[1] |

| Exact Mass | 482.71145 Da | PubChem[1] |

| Monoisotopic Mass | 478.71555 Da | PubChem[1] |

| Predicted [M+H]⁺ m/z | 479.72283 | PubChemLite[3] |

| Predicted [M+Na]⁺ m/z | 501.70477 | PubChemLite[3] |

| Predicted [M-H]⁻ m/z | 477.70827 | PubChemLite[3] |

Note: The mass spectrum of a compound containing four bromine atoms will exhibit a characteristic isotopic pattern due to the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of the protons and carbons in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Due to the potential for low solubility, sonication may be required.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: A range appropriate to detect the molecular ion and potential fragments (e.g., m/z 100-1000).

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimized for the compound and solvent system.

Data Analysis:

-

Identify the molecular ion peak (M⁺, [M+H]⁺, or [M-H]⁻).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of four bromine atoms.

-

Identify any significant fragment ions to aid in structural elucidation.

Workflow and Data Analysis Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the FT-IR Spectrum of 1,3,6,8-Tetrabromocarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectrum of 1,3,6,8-tetrabromocarbazole. This document details the characteristic vibrational modes of the molecule, offers a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the process. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. The data presented in the table below is a summary of the principal peaks observed in the experimental spectrum. The interpretation is based on established correlations for carbazole derivatives and aromatic bromine compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 | Strong, Sharp | N-H Stretching |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| ~1600 | Medium | Aromatic C=C Ring Stretching |

| ~1500 | Medium | C-N-C Stretching in the carbazole ring |

| ~1390 | Strong | N-H Bending |

| Below 850 | Strong | C-Br Stretching |

| Below 800 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Interpretation of the Spectrum:

The FT-IR spectrum of this compound reveals the key structural features of the molecule. A prominent, sharp peak around 3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine within the carbazole ring system. The region between 3100 and 3000 cm⁻¹ shows weaker absorptions corresponding to the stretching of the C-H bonds on the aromatic rings.

The aromatic nature of the carbazole core is further confirmed by the C=C stretching vibrations observed around 1600 cm⁻¹. A band in the vicinity of 1500 cm⁻¹ is attributed to the stretching vibration of the C-N-C moiety within the heterocyclic ring.[1] A strong band is also observed around 1390 cm⁻¹, which is characteristic of the N-H bending vibration.[1]

The presence of the bromine substituents is evidenced by strong absorptions in the lower frequency region of the spectrum, typically below 850 cm⁻¹, which are characteristic of C-Br stretching vibrations. Additionally, strong bands below 800 cm⁻¹ are expected for the out-of-plane bending of the remaining aromatic C-H bonds.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid samples like this compound can be achieved through several well-established methods. The following protocols for the KBr pellet and Attenuated Total Reflectance (ATR) methods are provided as a guide for researchers.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Materials and Equipment:

-

This compound sample (1-2 mg)

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder (100-200 mg)

-

Agate mortar and pestle

-

Pellet die

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[2][3]

-

Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[2][3] Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample (a few mg)

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free from any residues.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[2][3][4]

-

Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[3][4]

-

Data Acquisition: Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet method.

Caption: KBr Pellet Method Workflow for FT-IR Analysis.

References

A Comprehensive Technical Guide to the Thermal Stability of 1,3,6,8-Tetrabromocarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their unique photophysical and electronic properties, as well as their notable thermal stability. The introduction of bromine atoms into the carbazole scaffold, particularly in the 1,3,6,8-positions, can significantly influence these characteristics. This technical guide provides an in-depth analysis of the thermal stability of 1,3,6,8-tetrabromocarbazole and its derivatives. It is intended to be a vital resource for researchers, scientists, and professionals in drug development by offering a comprehensive overview of thermal analysis data, detailed experimental protocols, and a discussion of the structural factors that govern the thermal properties of these compounds.

Introduction

This compound is a halogenated aromatic heterocyclic compound. The rigid carbazole core, coupled with the presence of four bromine atoms, imparts specific properties to its derivatives, including potential applications in organic electronics and as intermediates in pharmaceutical synthesis. The thermal stability of these compounds is a critical parameter, dictating their processing conditions, operational lifetime in devices, and stability in biological systems. Understanding the thermal behavior of this compound derivatives is therefore essential for their effective application. This guide will explore their thermal decomposition pathways, melting and glass transition behaviors, and the methodologies used to characterize these properties.

Synthesis of Brominated Carbazole Derivatives

The synthesis of this compound derivatives typically begins with the bromination of the carbazole core, followed by functionalization, most commonly at the nitrogen atom.

Thermal Stability Data

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for a wide range of this compound derivatives are not extensively available in the public domain, theoretical studies provide valuable insights into their thermodynamic properties. A Density Functional Theory (DFT) study at the B3LYP/6-31G* level calculated the standard formation heat (ΔfHө) and standard formation free energy (ΔfGө) for a comprehensive set of poly-brominated carbazoles.[1] These values are indicative of the relative thermodynamic stability of the isomers. Generally, a lower (more negative) heat of formation and free energy of formation suggest greater stability.

The following table summarizes the calculated thermodynamic properties for this compound.

| Compound | Number of Br Substituents | Standard Formation Heat (ΔfHө) (kJ/mol) | Standard Formation Free Energy (ΔfGө) (kJ/mol) | Relative Stability (ΔΔfGө) (kJ/mol) |

| This compound | 4 | 396.94 | 430.13 | 0.00 |

Data sourced from a DFT study on poly-brominated carbazoles.[1]

It is important to note that thermodynamic stability does not directly translate to kinetic thermal stability (i.e., decomposition temperature). However, it provides a fundamental understanding of the energetic landscape of these molecules.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of this compound derivatives, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition temperature (Td) of a material.

Objective: To measure the mass loss of the sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the dried this compound derivative into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Ensure the sample is in a powdered form and evenly distributed at the bottom of the crucible.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature at a constant heating rate of 10 °C/min.

-

Continue heating to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of a material.

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to ensure good thermal contact and prevent sample loss.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program (for Tg and Tm):

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a rate of 10 °C/min to a temperature above its expected melting point.

-

Cool the sample at a rate of 10 °C/min to a temperature below its expected glass transition.

-

Heat the sample again at a rate of 10 °C/min. The second heating scan is used to determine the Tg and Tm, as it provides data on a sample with a consistent thermal history.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Glass Transition Temperature (Tg): Determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.

-

Melting Point (Tm): Determined as the peak temperature of the endothermic melting transition from the second heating scan.

-

Factors Influencing Thermal Stability

The thermal stability of this compound derivatives is influenced by several molecular features:

-

The Carbazole Core: The rigid and aromatic nature of the carbazole ring system provides a high degree of inherent thermal stability.

-

Bromine Substitution: The C-Br bonds are typically the weakest bonds in the molecule and their cleavage is often the initial step in thermal decomposition. The high degree of bromination in this compound can influence the decomposition mechanism.

-

N-Substitution: The nature of the substituent at the 9-position (the nitrogen atom) plays a significant role in the overall thermal stability.

-

Alkyl Chains: Longer or branched alkyl chains may lower the decomposition temperature due to easier fragmentation.

-

Aromatic Groups: Phenyl or other aryl substituents can enhance thermal stability through increased conjugation and steric hindrance, which can restrict bond rotations and vibrations.

-

Conclusion

This compound and its derivatives are an important class of compounds with potential for various applications. Their thermal stability is a key determinant of their utility. This guide has provided a framework for understanding and evaluating the thermal properties of these materials. While specific experimental data is still emerging, the provided theoretical insights and detailed experimental protocols for TGA and DSC offer a solid foundation for researchers. A systematic study of a series of N-substituted this compound derivatives would be highly valuable to establish clear structure-property relationships and guide the design of new, highly stable organic materials.

References

Determining the Solubility of 1,3,6,8-Tetrabromocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6,8-Tetrabromocarbazole is a halogenated aromatic compound of interest in various fields, including materials science and toxicology.[1][2][3] A fundamental understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic collection and presentation of solubility data. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide equips researchers with the necessary methodology to generate this critical information. One study noted its poor solubility in water and the use of dimethyl sulfoxide (DMSO) as a cosolvent to increase its solubility for experimental purposes.[4]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |

| Tetrahydrofuran (THF) | |||||

| Chloroform | |||||

| Toluene | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Other |

Researchers are encouraged to populate this table with their own findings to contribute to the collective understanding of this compound's properties.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[5][6][7]

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vortex mixer

-

Centrifuge (optional)

2.2. Procedure

-

Preparation of Supersaturated Slurry:

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker with temperature control set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but longer times (48-72 hours) may be necessary.[8] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to rest in the temperature bath for a period to allow the undissolved solid to settle.

-

Alternatively, the sample can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in common organic solvents, thereby filling a critical gap in the available chemical data for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging contaminant this compound induces oxidative damage and apoptosis during the embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated indigo dyes: a likely source of this compound and some other halogenated carbazoles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hnybio.com [hnybio.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

The Discovery and History of Halogenated Carbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole, a tricyclic aromatic heterocyclic organic compound, has long been a scaffold of interest in medicinal chemistry and materials science. The introduction of halogen atoms to the carbazole nucleus gives rise to a diverse class of molecules known as halogenated carbazoles. These compounds have garnered significant attention due to their unique physicochemical properties and wideranging biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of halogenated carbazoles, with a focus on their potential applications in drug development.

Discovery and Environmental Presence

The formal study of halogenated carbazoles is a relatively recent endeavor, with much of the initial discovery stemming from environmental analysis. In the late 20th and early 21st centuries, previously unknown halogenated compounds were detected in sediment cores from various bodies of water, including the Great Lakes in North America.[1] Gas chromatography coupled with mass spectrometry (GC-MS) was instrumental in identifying these compounds as polyhalogenated carbazoles (PHCs), with various patterns of chlorine, bromine, and iodine substitution.[1]

These environmental discoveries raised questions about the origins of halogenated carbazoles, pointing to both natural and anthropogenic sources. Natural production has been linked to enzymatic processes in marine organisms. For instance, chloroperoxidase, an enzyme found in the marine fungus Caldariomyces fumago, has been shown to catalyze the halogenation of carbazole, producing a variety of chlorinated, brominated, and mixed halogenated derivatives.[2] Anthropogenic sources are thought to include byproducts from the manufacturing of dyes, pigments, and certain electronic components.[3] The structural similarity of some PHCs to persistent organic pollutants like dioxins has led to concerns about their potential environmental impact and toxicity.[4]

Synthetic Methodologies

The synthesis of halogenated carbazoles is crucial for further biological evaluation and materials science applications. Several synthetic strategies have been developed, with electrophilic halogenation being the most common approach.

Electrophilic Halogenation

Direct halogenation of the carbazole ring is a straightforward method to introduce halogen atoms. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The regioselectivity of the reaction can be controlled by the choice of solvent and reaction conditions. For example, the synthesis of 3,6-dibromocarbazole, a key intermediate for various applications, is often achieved using NBS in a solvent like N,N-dimethylformamide (DMF).[5]

Experimental Protocol: Synthesis of 3,6-Dibromocarbazole using N-Bromosuccinimide (NBS) [5]

-

Materials: Carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Distilled Water, Ethyl Acetate, Sodium Sulfate, Chloroform.

-

Procedure:

-

Dissolve carbazole (1.0 g, 5.96 mmol) in DMF (15 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS (2.1 equivalents for dibromination) in DMF dropwise to the carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.

-

Filter the precipitate under vacuum and wash thoroughly with distilled water.

-

Dissolve the crude product in ethyl acetate and dry the organic layer with anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from chloroform to obtain pure 3,6-dibromocarbazole.

-

A general workflow for the synthesis and purification of a halogenated carbazole is depicted below:

Other Synthetic Routes

While direct halogenation is common, other methods, such as transition metal-catalyzed cross-coupling reactions, offer alternative routes to more complex and specifically substituted halogenated carbazoles. These methods are particularly useful for creating derivatives with applications in materials science, such as hole-transporting materials for organic light-emitting diodes (OLEDs).[6]

Physicochemical and Spectroscopic Properties

The introduction of halogens significantly influences the electronic and photophysical properties of the carbazole core. The nature of the halogen, its position on the ring, and the degree of halogenation all play a role in determining these properties.

Table 1: Physicochemical Properties of Selected Halogenated Carbazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-Bromocarbazole | C₁₂H₈BrN | 246.10 | 200-201 | [7] |

| 3,6-Dibromocarbazole | C₁₂H₇Br₂N | 325.00 | 212-214 | [8] |

| 3,6-Dichlorocarbazole | C₁₂H₇Cl₂N | 236.10 | 204-206 | [9] |

| 1,8-Dibromo-3,6-dichlorocarbazole | C₁₂H₅Br₂Cl₂N | 401.89 | N/A | [4] |

Table 2: Spectroscopic Data of Selected Halogenated Carbazoles

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | Reference |

| 3-Bromocarbazole | 8.19 (d, 1H), 8.08 (s, 1H), 8.02 (dd, 1H), 7.50 (dd, 1H), 7.47-7.40 (m, 2H), 7.31 (d, 1H), 7.25 (td, 1H) | N/A | N/A | [7] |

| 3,6-Dibromo-9-ethylcarbazole | 8.12 (d, 2H), 7.52 (dd, 2H), 7.28 (d, 2H), 4.32 (q, 2H), 1.42 (t, 3H) | N/A | N/A | [8] |

Biological Activities and Potential Therapeutic Applications